7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 2,3-dihydro-4-(para-substituted-phenyl)-7-[(o-, m-, and p-substituted)phenoxy]-1H-1,5-benzodiazepine-2-thiones was achieved by condensing 3,3-dimercapto-1-(para-substituted phenyl)-2-propen-1-one with 3,4-diaminophenyl-R-phenyl ethers . This suggests that the synthesis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol could potentially involve a similar condensation reaction between appropriately substituted phenols and indene derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using various spectroscopic techniques. The paper on benzodiazepine derivatives reports the use of infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) to corroborate the structures of the synthesized compounds . These techniques could be applied to determine the structure of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol as well.
Chemical Reactions Analysis
The first paper discusses a complex rearrangement reaction involving a 7-methyl-1H-indenone derivative, which upon flash vacuum pyrolysis, forms acenaphthylen-4-ol . This indicates that indenone derivatives can undergo significant structural changes under pyrolytic conditions, which could be relevant when considering the stability and reactivity of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol are not directly reported, the properties of related compounds can provide some insights. The benzodiazepine derivatives mentioned in the second paper are likely to have pharmacological properties , suggesting that the compound may also exhibit biological activity. The physical properties such as solubility, melting point, and boiling point would depend on the functional groups present in the molecule and could be inferred from similar compounds.
Scientific Research Applications
Synthesis and Reactivity
Novel Synthetic Routes
Research has explored novel synthetic methodologies for producing phenolic compounds, which are structurally or functionally related to the compound of interest. For instance, the acid-catalyzed reaction of pyridoxal with polyfunctional phenols developed potentially biologically active compounds, showcasing a method that might be applicable to synthesize related structures (Kibardina et al., 2014).
Mechanistic Insights
Studies on reactions involving phenolic compounds, such as the reaction of Fischer carbene complex with alkynes, provide insights into regioselectivity and mechanistic pathways that could inform reactions involving "7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol" (Waters et al., 1999).
Safety And Hazards
properties
IUPAC Name |
7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18-19,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFASJBYUNVMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol |
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